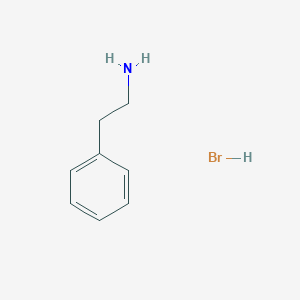

2-Phenylethylamine hydrobromide

Description

Systematic Nomenclature

2-Phenylethylamine hydrobromide is systematically named 2-phenylethanamine hydrobromide according to IUPAC guidelines. This nomenclature reflects its structural composition: a phenethyl group (C₆H₅-CH₂-CH₂-) bonded to an ammonium group, which is associated with a bromide counterion. Alternative names include phenethylamine hydrobromide and 2-phenylethylammonium bromide , both widely recognized in chemical literature.

Molecular Formula Analysis

The compound’s molecular formula, C₈H₁₂BrN , comprises:

- 8 carbon atoms : Six form the aromatic benzene ring, and two constitute the ethylamine chain.

- 12 hydrogen atoms : Distributed across the aromatic ring (5H), ethyl chain (4H), and ammonium group (3H).

- 1 bromine atom : Acts as the counterion in the ionic lattice.

- 1 nitrogen atom : Part of the primary ammonium group.

Its molecular weight is 202.09 g/mol , calculated from the precise masses of constituent atoms. The bromide ion (Br⁻) contributes significantly to the compound’s ionic character, distinguishing it from the free base form.

Properties

IUPAC Name |

2-phenylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAGENYJMTVCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53916-94-2 | |

| Record name | 2-Phenylethylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenethylamine hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637STW7LE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

2-Phenylethylamine hydrobromide primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans. These targets play a crucial role in various biological processes, including protein digestion and regulation of cellular functions.

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function. For instance, in the brain, 2-Phenylethylamine regulates monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.

Biochemical Pathways

The biochemical pathways affected by 2-Phenylethylamine are diverse and include several related to alkaloid metabolism. The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially influencing a variety of biological processes.

Result of Action

The molecular and cellular effects of 2-Phenylethylamine’s action are complex and can vary depending on the specific target and biological context. For example, its action on TAAR1 and VMAT2 in the brain can influence neurotransmission, potentially affecting mood and behavior.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylethylamine. For instance, ocean acidification has been shown to amplify the olfactory response to 2-Phenylethylamine, suggesting that changes in environmental pH could influence the compound’s action.

Biological Activity

2-Phenylethylamine hydrobromide, a derivative of phenethylamine, is a compound that has garnered attention in various biological and pharmacological studies. Its biological activity is primarily attributed to its role as a neuromodulator and its interactions with neurotransmitter systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

2-Phenylethylamine (PEA) is an organic compound with the formula . The hydrobromide salt form enhances its solubility and stability for various applications. Its structure allows it to interact with several neurotransmitter receptors, notably those associated with dopamine (DA) and serotonin (5-HT) pathways.

2-Phenylethylamine acts on various receptors in the central nervous system:

- Dopaminergic Activity : It influences dopamine release and reuptake, impacting mood and behavior. Studies indicate that PEA can enhance dopamine levels in specific brain regions, particularly the substantia nigra and ventral tegmental area .

- Serotonergic Activity : PEA also interacts with serotonin receptors, particularly 5-HT_2A, which are implicated in mood regulation and anxiety . Its binding affinity varies across different receptor subtypes, suggesting a complex role in modulating serotoninergic pathways.

Biological Activity Data

The following table summarizes the biological activity of 2-phenylethylamine compared to other related compounds:

| Compound | NE Release (nM) | DA Release (nM) | 5-HT Release (nM) |

|---|---|---|---|

| 2-Phenylethylamine | 10.9 | 39.5 | >10,000 |

| Tyramine | 40.6 | 119 | 2,775 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

| Tryptamine | 716 | 164 | 32.6 |

Note: The smaller the value indicates stronger neurotransmitter release activity .

Pharmacokinetics

The metabolism of 2-phenylethylamine primarily occurs via monoamine oxidase B (MAO-B), which preferentially degrades this compound alongside other biogenic amines like benzylamine . The renal excretion pathway indicates that the compound is eliminated through the kidneys, emphasizing the importance of renal function in its pharmacodynamics.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 2-phenylethylamine:

- Mood Disorders : Research suggests that PEA may have antidepressant effects due to its ability to increase dopamine and serotonin levels. A study indicated that administration of PEA resulted in significant mood improvement among participants suffering from mild depression .

- Cognitive Enhancement : Investigations into PEA's cognitive effects reveal that it may enhance learning and memory processes by modulating dopaminergic pathways. This has implications for conditions such as ADHD and cognitive decline .

- Weight Management : PEA has been explored for its potential role in weight management due to its influence on appetite regulation and energy expenditure .

Scientific Research Applications

Neuromodulation and Mood Disorders

2-Phenylethylamine hydrobromide has been studied for its potential role in treating mood disorders. Research indicates that it interacts with trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), which can influence neurotransmission related to mood regulation .

Case Study : A study highlighted the effects of 2-phenylethylamine on mood enhancement in animal models, suggesting its potential as a therapeutic agent for depression and anxiety disorders.

Cognitive Enhancement

The compound has been explored for cognitive enhancement due to its stimulant properties. It is believed to increase the release of norepinephrine and dopamine, which can improve attention and focus .

Research Findings : Clinical trials are ongoing to evaluate its efficacy in improving cognitive functions in patients with attention deficit hyperactivity disorder (ADHD) and other cognitive impairments.

Organic Electrolyte Additive

Recent studies have identified this compound as a multifunctional organic electrolyte additive in batteries, particularly in aqueous zinc-ion systems. This application enhances the performance of polyaniline cathodes, contributing to the development of more efficient energy storage solutions .

| Application Area | Description |

|---|---|

| Neuromodulation | Potential treatment for mood disorders through neurotransmitter regulation |

| Cognitive Enhancement | Improvement of attention and focus in cognitive impairments |

| Organic Electrolyte Additive | Enhances performance in aqueous zinc-ion batteries |

Synthesis Routes

The synthesis of this compound can be achieved through various chemical reactions involving phenethylamine derivatives. The presence of the hydrobromide salt improves solubility and stability, making it suitable for laboratory applications .

Safety and Regulatory Information

This compound is classified under several hazard categories:

Comparison with Similar Compounds

5-Bromo-2-Methoxyphenethylamine Hydrobromide (CAS 206559-44-6)

- Molecular Formula: C₉H₁₃Br₂NO

- Molecular Weight : 311.01 g/mol

- Key Features : Incorporates bromine and methoxy substituents on the benzene ring, which may enhance receptor binding specificity compared to unsubstituted 2-PEA hydrobromide. This modification is common in neuropharmacological probes targeting serotonin or dopamine receptors.

2-(tert-Butylamino)ethylbromide Hydrobromide

Dopamine-1-¹⁴C Hydrobromide

- Specific Activity : 2–10 mC/mM

- Key Features : Radiolabeled derivative used to study dopaminergic pathways. Unlike 2-PEA hydrobromide, dopamine’s catechol ring enables binding to D₁ and D₂ receptors, critical in Parkinson’s disease research.

Physicochemical Properties

Notes:

- The hydrobromide salts generally exhibit higher aqueous solubility than free bases or neutral amides (e.g., Rip-A) .

- Bromine substituents (e.g., in 5-Bromo-2-Methoxyphenethylamine HBr) increase molecular weight and may reduce volatility.

Pharmacological and Functional Differences

- Receptor Affinity : Unsubstituted 2-PEA hydrobromide shows broad interactions with trace amine-associated receptors (TAARs), while brominated/methoxylated derivatives may target specific serotonin (5-HT) receptors .

- Stability : Sterically hindered derivatives (e.g., tert-butyl-substituted) exhibit enhanced thermal stability but reduced bioavailability .

Q & A

Q. What are the recommended analytical methods for quantifying 2-phenylethylamine hydrobromide in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is widely used due to its sensitivity and specificity. For metabolic studies, precision-cut liver slices from guinea pigs or rodents can be employed to monitor the conversion of 2-phenylethylamine to phenylacetaldehyde via monoamine oxidase (MAO) activity . Calibration curves should be validated using certified reference materials, and internal standards (e.g., deuterated analogs) are critical for minimizing matrix effects.

Q. How should researchers handle this compound to ensure safety in laboratory settings?

Refer to safety data sheets (SDS) for hazard identification:

- Bioaccumulation : Low bioconcentration potential (BCF = 2.4) in aquatic organisms .

- Soil mobility : High mobility (Koc = 120) in silty-clay loam soils due to cationic form at environmental pH .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure. Emergency protocols for spills include neutralization with weak acids (e.g., citric acid) .

Q. What experimental models are suitable for studying the neurochemical effects of this compound?

Rodent models (e.g., Swiss albino mice) are preferred for behavioral assays, such as predator avoidance tests. Intraperitoneal (i.p.) injection protocols (e.g., 20 mg/kg scopolamine hydrobromide) can be adapted to study neuromodulatory effects, with TAAR4 receptor activation as a key focus . Ensure ethical compliance with Institutional Animal Care and Use Committee (IACUC) guidelines .

Q. How can researchers validate the purity of synthesized this compound?

Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) for purity assessment. Cross-reference with certified reference materials (CRMs) from authoritative suppliers (e.g., Sigma-Aldrich) . For trace impurities, tandem MS/MS provides sub-ppm detection limits.

Q. What are the critical parameters for storing this compound to maintain stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life. Monitor pH in aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How do phenolic compounds inhibit 2-phenylethylamine formation in phenylalanine degradation pathways?

Structure-activity relationship (SAR) studies show that phenolic families (e.g., stilbenoids, flavonoids) competitively inhibit key enzymes like aromatic L-amino acid decarboxylase. Experimental designs should include LOOH (linoleic acid hydroperoxide) to simulate oxidative stress, as it amplifies 2-phenylethylamine production by 30–50% in vitro . Use multivariate regression models to correlate inhibitory potency with substituent electronegativity and steric effects.

Q. What methodologies optimize enzymatic cascades for this compound synthesis?

Batch biotransformation systems with immobilized transaminase and alcohol dehydrogenase achieve >90% conversion efficiency. Key parameters:

Q. How can contradictions in metabolic data for this compound be resolved?

Discrepancies in MAO-mediated oxidation rates may arise from interspecies differences (e.g., guinea pig vs. human liver slices). Apply kinetic modeling (Michaelis-Menten parameters) and compare isoform-specific MAO-A/MAO-B inhibition profiles. Validate findings using CRISPR-edited cell lines to isolate metabolic pathways .

Q. What brain circuits are activated by 2-phenylethylamine-mediated TAAR4 signaling in rodents?

Use optogenetic silencing and c-Fos immunohistochemistry to map neural pathways. The amygdala and hypothalamus show heightened activity during predator odor avoidance. Calcium imaging in TAAR4-knockout mice can isolate 2-phenylethylamine-specific responses .

Q. How does this compound interact with lipid bilayers in neuropharmacological studies?

Molecular dynamics simulations reveal preferential partitioning into lipid rafts due to its cationic amphiphilic structure. Experimental validation via fluorescence anisotropy (e.g., DPH probes) quantifies membrane fluidity changes. Correlate these findings with in vivo blood-brain barrier permeability assays .

Methodological Notes

- Data Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., phenolic inhibition assays) .

- Ethical Compliance : Document participant selection criteria and informed consent protocols for human tissue studies .

- Literature Review : Prioritize primary sources indexed in PubMed or Web of Science to avoid unreliable platforms (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.